Bicyclo[1.1.1]pentan-1-amine Bicyclo[1.1.1]pentan-1-amine
Brand Name: Vulcanchem
CAS No.: 177287-49-9
VCID: VC1864800
InChI: InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2
SMILES: C1C2CC1(C2)N
Molecular Formula: C5H9N
Molecular Weight: 83.13 g/mol

Bicyclo[1.1.1]pentan-1-amine

CAS No.: 177287-49-9

Cat. No.: VC1864800

Molecular Formula: C5H9N

Molecular Weight: 83.13 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[1.1.1]pentan-1-amine - 177287-49-9

Specification

CAS No. 177287-49-9
Molecular Formula C5H9N
Molecular Weight 83.13 g/mol
IUPAC Name bicyclo[1.1.1]pentan-1-amine
Standard InChI InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2
Standard InChI Key UZDGSLINNQQTJM-UHFFFAOYSA-N
SMILES C1C2CC1(C2)N
Canonical SMILES C1C2CC1(C2)N

Introduction

Structural Characteristics of Bicyclo[1.1.1]pentan-1-amine

Chemical Composition and Molecular Properties

Bicyclo[1.1.1]pentan-1-amine features a distinctive cage-like structure with an amine functional group strategically positioned at the bridgehead carbon. This arrangement creates a rigid, three-dimensional scaffold that determines its chemical and pharmacological properties. The molecular structure consists of three carbon bridges connecting two bridgehead carbons, with an amine group attached to one of these bridgehead positions .

Structural Comparison with Related Compounds

Table 1 below presents a comparison of bicyclo[1.1.1]pentan-1-amine with structurally related compounds:

CompoundMolecular FormulaKey Structural FeaturesApplications
Bicyclo[1.1.1]pentan-1-amineC₅H₉NBicyclic cage structure with primary amine at bridgehead positionMedicinal chemistry scaffold, pharmaceutical intermediate
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amineC₈H₁₅NOExtended side chain with methoxy groupPharmaceutical intermediate, potential drug candidate
1-Azido-3-iodobicyclo[1.1.1]pentaneC₅H₆IN₃Bicyclic structure with azido and iodo functional groupsKey synthetic intermediate for bicyclo[1.1.1]pentan-1-amine

This structural comparison highlights the distinctive features of bicyclo[1.1.1]pentan-1-amine and its related derivatives, emphasizing the importance of the bicyclic core structure in defining their chemical and pharmacological properties.

Synthetic Routes to Bicyclo[1.1.1]pentan-1-amine

Historical Synthetic Challenges

The synthesis of bicyclo[1.1.1]pentan-1-amine has historically presented significant challenges to organic chemists. Until recently, only one scalable route to this amine had been demonstrated, limiting its availability and applications in medicinal chemistry . The limited synthetic accessibility has constrained broader exploration of this moiety's potential in drug discovery and development, despite its recognized importance as a structural element in pharmaceutical compounds.

Novel Synthetic Approach via Azido-Iodo Intermediate

A significant advancement in the synthesis of bicyclo[1.1.1]pentan-1-amine has been developed through the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. This intermediate compound offers both flexibility and scalability for the synthesis of the target amine . The transformation from the azido-iodo intermediate to the amine had previously been described as elusive, highlighting the significance of this synthetic achievement .

Synthetic Methodology Comparison

Table 2 presents a comparison of synthetic approaches to bicyclo[1.1.1]pentan-1-amine:

Synthetic ApproachKey IntermediatesAdvantagesLimitations
Traditional route (previously established)Not specified in search resultsPreviously established methodologyLimited scalability, single established route
Reduction of 1-azido-3-iodobicyclo[1.1.1]pentane1-Azido-3-iodobicyclo[1.1.1]pentaneFlexible, scalable, utilizes easily available intermediateRequires handling of azide compounds
Aminoalkylation of [1.1.1]propellane[1.1.1]PropellaneDirect access to 3-alkylbicyclo[1.1.1]pentan-1-aminesSpecific to alkylated derivatives

The development of these alternative synthetic routes represents a significant advancement in making bicyclo[1.1.1]pentan-1-amine more accessible for medicinal chemistry applications. The new synthetic pathway via the azido-iodo intermediate provides a more versatile and potentially scalable approach to this important compound .

Medicinal Chemistry Applications

Importance in Drug Discovery

Bicyclo[1.1.1]pentan-1-amine has emerged as a unique and important moiety in medicinal chemistry applications. Its rigid, three-dimensional structure provides specific spatial characteristics that can be advantageous in drug design and development . The compound serves as a valuable building block for the synthesis of pharmaceutical intermediates and potential drug candidates, offering structural features that can enhance drug properties such as metabolic stability, pharmacokinetics, and target selectivity.

Structure-Activity Relationships

The unique three-dimensional structure of bicyclo[1.1.1]pentan-1-amine influences its interactions with biological targets, contributing to its value in medicinal chemistry. The rigid bicyclic scaffold positions the amine functional group in a specific spatial orientation, which can be exploited in the design of compounds with enhanced binding affinity and selectivity for specific biological targets . This structural rigidity can also contribute to improved metabolic stability and reduced conformational flexibility, potentially leading to more predictable pharmacokinetic properties.

Pharmaceutical Applications

Table 3 summarizes potential applications of bicyclo[1.1.1]pentan-1-amine in pharmaceutical development:

Application AreaPotential BenefitsStructural Advantages
Building block for CNS-active compoundsEnhanced blood-brain barrier penetrationCompact, rigid structure with reduced lipophilicity
Bioisosteric replacementImproved metabolic stability, reduced toxicityRigid scaffold that maintains spatial arrangement
Synthesis of targeted therapeuticsEnhanced selectivity for biological targetsSpecific spatial positioning of functional groups
Pharmaceutical intermediatesVersatile synthetic building blockReactive amine group for further functionalization

The versatility of bicyclo[1.1.1]pentan-1-amine as a building block in medicinal chemistry underscores the importance of developing efficient synthetic routes to this compound and its derivatives .

Derivatives and Analogues

Structural Derivatives

Several derivatives of bicyclo[1.1.1]pentan-1-amine have been reported, including functionalized analogues with additional substituents or modified amine groups. These derivatives expand the chemical space accessible through this scaffold, providing additional options for medicinal chemistry applications . For example, 1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine represents a functionalized derivative with an extended side chain containing a methoxy group, potentially offering different pharmacological properties compared to the parent compound .

Synthetic Access to Derivatives

Recent synthetic advances have enabled more efficient access to various derivatives of bicyclo[1.1.1]pentan-1-amine. For instance, aminoalkylation of [1.1.1]propellane has been reported to provide direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines, which represent valuable derivatives with additional alkyl substituents on the bicyclic scaffold . These synthetic methodologies expand the range of accessible derivatives, enhancing the potential applications of this structural class in medicinal chemistry.

Structure-Property Relationships

Table 4 outlines the structure-property relationships of bicyclo[1.1.1]pentan-1-amine and its derivatives:

CompoundStructural FeaturesPotential Impact on Properties
Bicyclo[1.1.1]pentan-1-amineBasic bicyclic scaffold with primary amineBase structure for various derivatives, balance of rigidity and functionality
3-Alkylbicyclo[1.1.1]pentan-1-aminesAdditional alkyl groups at 3-positionModified lipophilicity, potential for altered metabolic profile
1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amineExtended side chain with methoxy groupAltered polarity, hydrogen bonding potential, and pharmacokinetic properties

These structure-property relationships highlight the versatility of the bicyclo[1.1.1]pentan-1-amine scaffold and its potential for optimization in various medicinal chemistry applications.

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